(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Description
The compound "(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate" belongs to a class of benzofuran derivatives characterized by a conjugated dihydrobenzofuran core with a benzylidene substituent at the 2-position and an ester group at the 6-position. The (2Z)-configuration indicates the stereochemistry of the exocyclic double bond between the benzofuran and the 3-fluorobenzylidene moiety. The 4-methylbenzenesulfonate (tosylate) ester group at the 6-position enhances the compound's stability and modulates its physicochemical properties, such as solubility and bioavailability. This structural framework is common in pharmaceuticals and agrochemicals, where the sulfonate group often serves as a leaving group or influences molecular interactions .
Properties
Molecular Formula |
C22H15FO5S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H15FO5S/c1-14-5-8-18(9-6-14)29(25,26)28-17-7-10-19-20(13-17)27-21(22(19)24)12-15-3-2-4-16(23)11-15/h2-13H,1H3/b21-12- |
InChI Key |
JWSMCAOALKFOAO-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a fluorobenzaldehyde.
Formation of the Methylbenzenesulfonate Ester: The final step involves the esterification of the benzofuran derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Its potential biological activity could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzylidene ring and the ester group. Below is a detailed comparison based on available
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations
In contrast, 2,4-dimethoxy () and 3,4,5-trimethoxy () groups are electron-donating, which may increase solubility but reduce electrophilic reactivity . The 2-chloro-6-fluoro analog () combines halogens with opposing electronic effects, possibly creating a polarized structure that impacts binding affinity in biological systems .
Ester Group Variations :
- 4-Methylbenzenesulfonate (tosylate) groups (Target and ) are bulkier and more lipophilic than methanesulfonate () or carbamate () groups. This bulkiness may reduce solubility in aqueous media but improve membrane permeability .
- The 2-fluorobenzoate ester () introduces additional aromaticity and fluorine-mediated hydrogen bonding, which could enhance target specificity in drug design .
Molecular Weight and Bioavailability :
- Compounds with higher molecular weights (e.g., diphenylcarbamate at 451.45 g/mol) may face challenges in pharmacokinetics, such as reduced absorption, compared to the target compound (410.41 g/mol) .
Research Implications and Limitations
- Gaps in Data : The evidence lacks explicit biological activity or experimental results (e.g., IC50 values, solubility measurements), necessitating further studies to correlate structural features with functional outcomes.
- Synthetic Considerations : The tosylate group’s stability suggests utility as a prodrug or intermediate in organic synthesis, whereas carbamate or benzoate analogs may prioritize hydrolytic lability for targeted release .
Biological Activity
The compound (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule that exhibits significant biological activity. This article will delve into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H15FO5S |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate |
| InChI Key | HVGYQRDTGQGXIM-UUYOSTAYSA-N |
Biological Activity
Research indicates that compounds with similar structures to (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives have shown promising biological activity, particularly in the context of cancer treatment and metabolic regulation.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The fluorobenzylidene moiety enhances the compound's binding affinity through hydrophobic interactions, while the benzofuran core may facilitate π-π stacking interactions, stabilizing the binding to its target proteins.
Case Studies and Research Findings
-
Cytotoxic Effects Against Cancer Cells
- A study on fluorinated derivatives revealed that they exhibit potent cytotoxic effects against glioblastoma multiforme (GBM) cells. The derivatives significantly inhibited glycolysis by modulating hexokinase activity, which is crucial for cancer cell metabolism . The introduction of fluorine atoms was shown to enhance the stability and uptake of these compounds, leading to improved therapeutic efficacy.
- Enzyme Inhibition
-
Molecular Docking Studies
- Computational studies utilizing molecular docking techniques have indicated that the binding interactions of fluorinated derivatives with hexokinase are comparable to those of glucose itself. This suggests a potential for these compounds to serve as competitive inhibitors in metabolic pathways critical for cancer progression .
Comparative Analysis
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